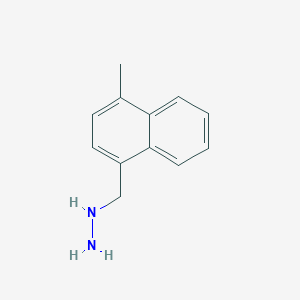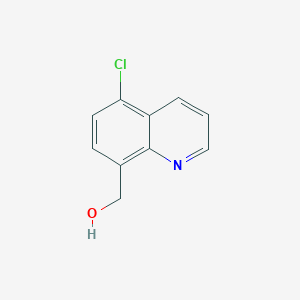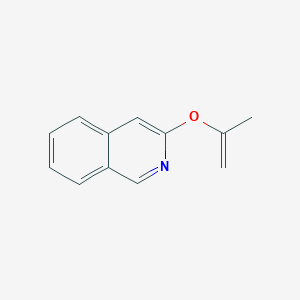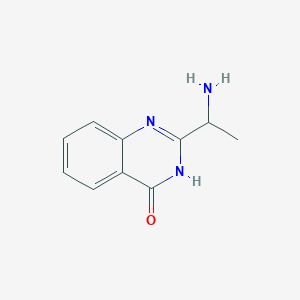![molecular formula C7H17NO3Si B11905786 Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate CAS No. 61661-03-8](/img/structure/B11905786.png)
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a carbamate group attached to a methyl (2-(methoxydimethylsilyl)ethyl) moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(methoxydimethylsilyl)ethyl)carbamate typically involves the reaction of a suitable amine with a carbamoyl chloride or isocyanate. One common method involves the reaction of methyl (2-(methoxydimethylsilyl)ethyl)amine with methyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of methyl (2-(methoxydimethylsilyl)ethyl)carbamate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of catalysts and solvents can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
科学研究应用
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, coatings, and adhesives
作用机制
The mechanism of action of methyl (2-(methoxydimethylsilyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the (2-(methoxydimethylsilyl)ethyl) moiety.
N-methyl carbamate: Contains a different substitution pattern on the carbamate group
Uniqueness
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is unique due to the presence of the (2-(methoxydimethylsilyl)ethyl) group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other carbamates may not be effective .
属性
CAS 编号 |
61661-03-8 |
|---|---|
分子式 |
C7H17NO3Si |
分子量 |
191.30 g/mol |
IUPAC 名称 |
methyl N-[2-[methoxy(dimethyl)silyl]ethyl]carbamate |
InChI |
InChI=1S/C7H17NO3Si/c1-10-7(9)8-5-6-12(3,4)11-2/h5-6H2,1-4H3,(H,8,9) |
InChI 键 |
HKVPNRLNZVCYCR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC[Si](C)(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)





![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)



![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)



